molecular formula C16H17NO2S B2705196 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2380057-03-2

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2705196
CAS No.: 2380057-03-2
M. Wt: 287.38
InChI Key: QELVICVJEMAOTR-UHFFFAOYSA-N
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Description

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide (CAS 2380057-03-2) is a synthetic small molecule with a molecular formula of C16H17NO2S and a molecular weight of 287.38 g/mol . This carboxamide-based compound is constructed from a cyclohex-3-ene-1-carboxamide core linked to a hybrid heteroaromatic system consisting of furan and thiophene rings . This specific molecular architecture, which incorporates multiple heterocyclic motifs, is of significant interest in medicinal and agrochemical research for developing new active compounds. Compounds featuring carboxamide linkages and heterocyclic systems like thiophene and furan have demonstrated a wide range of promising biological activities in scientific studies. Research on analogous structures has revealed potent antibacterial efficacy, particularly against resistant bacterial strains such as ESBL-producing E. coli, where similar carboxamide compounds function through targeted enzyme inhibition . Furthermore, related molecular scaffolds have shown excellent fungicidal activity against destructive plant pathogens like cucumber downy mildew, highlighting the potential of this chemotype in agrochemical discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(12-5-2-1-3-6-12)17-10-14-9-13(11-20-14)15-7-4-8-19-15/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELVICVJEMAOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, thiophene derivatives are known to inhibit voltage-gated sodium channels, which can lead to analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against two analogs from the provided evidence: LMM11 (a 1,3,4-oxadiazole antifungal agent) and EP 2 697 207 B1 (a patented cyclohexane carboxamide derivative). Key comparisons are summarized below:

Table 1. Structural and Functional Comparison

Feature Target Compound LMM11 (1,3,4-Oxadiazole) EP 2 697 207 B1 (Patent Compound)
Core Structure Cyclohex-3-ene carboxamide Benzamide with 1,3,4-oxadiazole Cyclohexane carboxamide with oxazolidinone
Key Substituents Thiophen-2-yl, furan-2-yl, methyl bridge Furan-2-yl, cyclohexyl(ethyl)sulfamoyl Trifluoromethyl, methoxy, oxazolidinone
Heterocyclic Motifs Thiophene, furan Furan, 1,3,4-oxadiazole Oxazolidinone
Ring Saturation Unsaturated (cyclohexene) N/A Saturated (cyclohexane)
Reported Bioactivity Hypothetical (based on structural analogs) Antifungal (C. albicans, Trr1 inhibition) Undisclosed (patented for undisclosed use)
Electronic Properties π-electron-rich (thiophene/furan) Electron-withdrawing (oxadiazole) Electron-withdrawing (CF₃, oxazolidinone)
Lipophilicity (Predicted) Moderate (heterocycles balance polarity) High (sulfamoyl, hydrophobic groups) High (CF₃, methyl groups)

Functional Group Analysis

  • Thiophene-Furan vs. albicans) . The sulfamoyl group in LMM11 may further enhance solubility and enzyme affinity compared to the target’s simpler methyl bridge.
  • Cyclohexene vs.

Bioactivity Implications

  • Antifungal Potential: LMM11’s antifungal activity against C. albicans is attributed to its oxadiazole and sulfamoyl groups, which may inhibit thioredoxin reductase . The target compound’s thiophene-furan system could mimic these interactions but with altered electronic profiles, suggesting a need for empirical validation.
  • Metabolic Stability: The furan and thiophene motifs in the target compound may confer resistance to oxidative metabolism, a feature shared with LMM11’s oxadiazole core. However, the absence of sulfamoyl groups could reduce water solubility, necessitating formulation adjustments for therapeutic use.

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound notable for its unique structural features, combining furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structural Characteristics

The molecular formula of this compound is C16H17N1O2S1C_{16}H_{17}N_{1}O_{2}S_{1}, with a molecular weight of approximately 287.4 g/mol. The structural arrangement allows for diverse interactions with biological targets, which is essential for its pharmacological properties.

Table 1: Structural Features

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC16H17N1O2S1
Molecular Weight287.4 g/mol
CAS Number2380057-03-2

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated promising activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The compound was shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.

Enzyme Inhibition

One notable area of research is the compound's ability to inhibit specific enzymes. For example, studies have indicated that it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This property could be beneficial for developing skin-whitening agents or treatments for hyperpigmentation.

Case Studies

  • Tyrosinase Inhibition : A recent study demonstrated that derivatives similar to this compound exhibited IC50 values as low as 0.0433 µM against tyrosinase, indicating potent inhibitory activity compared to standard compounds like kojic acid . Molecular docking studies revealed binding interactions at critical active sites of the enzyme.
  • Antimicrobial Efficacy : In a comparative study assessing various furan-thiophene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

The biological activity of this compound can be attributed to its structural features which allow it to interact with various molecular targets:

Enzyme Interactions : The furan and thiophene rings are known to engage in π-stacking interactions with aromatic residues in enzyme active sites, facilitating inhibition.

Cellular Uptake : The lipophilicity of the cyclohexene moiety enhances cellular membrane permeability, allowing for effective intracellular delivery and action.

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